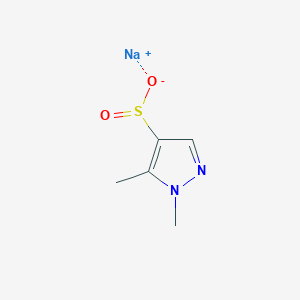
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as MTMU, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. MTMU is a urea derivative that has been shown to have inhibitory effects on various enzymes, making it a promising tool for studying biological processes.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and biochemical evaluation of compounds similar to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea," focusing on their potential as inhibitors and the importance of specific functional groups in their chemical structure for activity. For instance, studies have synthesized flexible urea derivatives to investigate their inhibitory activities, revealing that structural modifications, such as replacing the spacer or the benzyl group attached to the basic nitrogen, can influence activity levels (Vidaluc et al., 1995). Additionally, the synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety as potential antimicrobial agents has been reported, highlighting the significance of the thiourea moiety and its derivatives in developing new chemical entities (Desai et al., 2007).
Potential Applications
The synthesized compounds have been evaluated for various applications, including their potential as acetylcholinesterase inhibitors, highlighting their relevance in research areas beyond their chemical structure and synthesis. For example, the evaluation of novel 2-(4-piperidinyl)ethylureas for their antiacetylcholinesterase activity demonstrates the application of such compounds in exploring treatments for conditions like dementia (Vidaluc et al., 1994). Furthermore, studies on the packing principles for urea and thiourea solvates provide insights into the structural aspects of these compounds, contributing to the understanding of their interactions and potential applications in material science (Taouss et al., 2013).
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARWPFQXJIRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)




![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)
![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)



